molecular formula C25H40N7O19P3S B14460103 CH3-malonyl-CoA CAS No. 73173-91-8

CH3-malonyl-CoA

Cat. No.: B14460103
CAS No.: 73173-91-8
M. Wt: 867.6 g/mol
InChI Key: MZFOKIKEPGUZEN-PNEPRAIJSA-N
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Description

CH3-malonyl-CoA: is a coenzyme A derivative of malonic acid. It plays a crucial role in various biochemical processes, particularly in the biosynthesis of fatty acids and polyketides. This compound is essential for the elongation of fatty acid chains and is involved in the regulation of metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: CH3-malonyl-CoA is primarily synthesized from acetyl-CoA through a carboxylation reaction catalyzed by the enzyme acetyl-CoA carboxylase. This reaction requires ATP and bicarbonate as substrates . Another method involves the direct synthesis from malonic acid using malonyl-CoA synthetase .

Industrial Production Methods: In industrial settings, this compound is produced using biotechnological approaches involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as acetyl-CoA carboxylase and malonyl-CoA synthetase, to enhance the production yield .

Chemical Reactions Analysis

Types of Reactions: CH3-malonyl-CoA undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role in both fatty acid and polyketide biosynthesis. Its ability to regulate key metabolic pathways and its involvement in various biosynthetic processes make it a critical compound in biochemistry and biotechnology .

Properties

CAS No.

73173-91-8

Molecular Formula

C25H40N7O19P3S

Molecular Weight

867.6 g/mol

IUPAC Name

(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18?,22+/m0/s1

InChI Key

MZFOKIKEPGUZEN-PNEPRAIJSA-N

Isomeric SMILES

C[C@@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

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